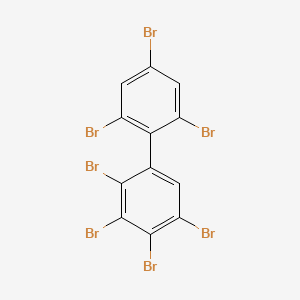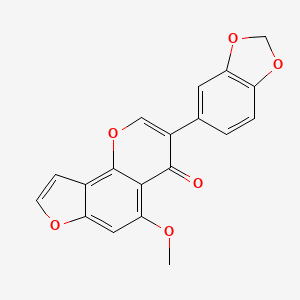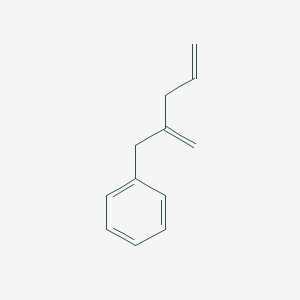![molecular formula C27H36O5 B14297572 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate CAS No. 113844-68-1](/img/structure/B14297572.png)
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 2-methylbutanoyloxy group and a nonyloxybenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 4-(nonyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis in the presence of enzymes, leading to the release of the active components. These components can then interact with cellular targets, such as enzymes or receptors, to exert their biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxycarbonyl)phenyl 4-{4-[(2-methylbutanoyl)oxy]butoxy}benzoate: Similar in structure but with different substituents, leading to variations in chemical and physical properties.
4-Hydroxybenzoic acid derivatives: Compounds with similar ester functional groups but different alkyl or acyl substituents.
Uniqueness
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113844-68-1 |
|---|---|
Fórmula molecular |
C27H36O5 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
[4-(2-methylbutanoyloxy)phenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C27H36O5/c1-4-6-7-8-9-10-11-20-30-23-14-12-22(13-15-23)27(29)32-25-18-16-24(17-19-25)31-26(28)21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Clave InChI |
SHIPCMZKSDBUGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


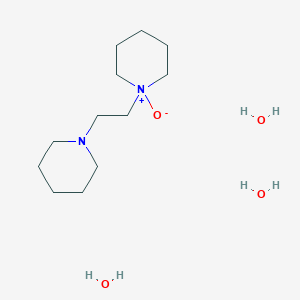

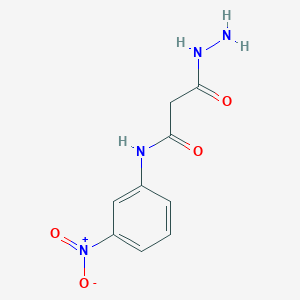
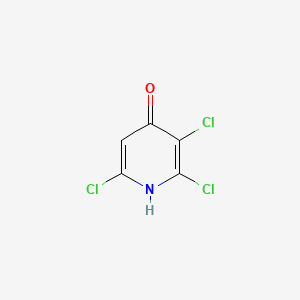
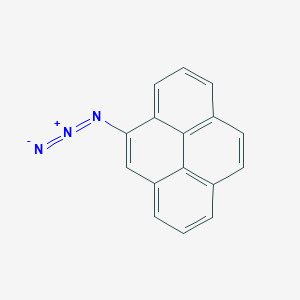
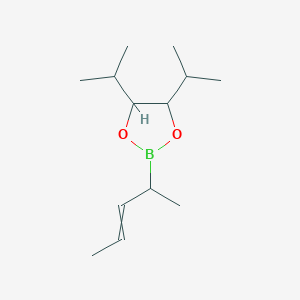
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)

![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

